molecular formula C8H14ClF2N3 B12233346 N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12233346
M. Wt: 225.67 g/mol
InChI Key: PQLZWJHSDADEQL-UHFFFAOYSA-N
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Description

Structural Identity and IUPAC Nomenclature

N-Butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride is systematically named according to IUPAC guidelines as 1-(difluoromethyl)-N-butyl-1H-pyrazol-3-amine hydrochloride. Its molecular formula, C₈H₁₄ClF₂N₃ , reflects a pyrazole ring substituted at the 1-position with a difluoromethyl group (-CF₂H), at the 3-position with an amine group (-NH₂), and a butyl chain (-C₄H₉) attached to the amine nitrogen. The hydrochloride salt form enhances solubility, a critical feature for pharmaceutical applications.

The structural configuration is encoded in the SMILES notation FC(N1N=C(NCCCC)C=C1)F.[H]Cl , which delineates the pyrazole ring (C1=N–N=C–C), the difluoromethyl substituent (F–C–F), and the butylamine side chain (N–CCCC). Key spectroscopic identifiers include a molecular weight of 225.67 g/mol and a calculated exact mass of 225.077 Da , consistent with high-purity synthesis.

Table 1: Comparative Structural Features of Pyrazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-Butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride C₈H₁₄ClF₂N₃ 225.67 1-CF₂H, 3-NH-C₄H₉, HCl salt
1-(Difluoromethyl)pyrazole C₄H₄F₂N₂ 118.09 1-CF₂H
1-Methyl-1H-pyrazol-3-amine C₄H₇N₃ 97.12 1-CH₃, 3-NH₂

Data derived from PubChem, Chemsrc, and synthetic studies.

Historical Context in Heterocyclic Chemistry

The development of pyrazole derivatives has been a cornerstone of heterocyclic chemistry since the 19th century, with early work focusing on simple alkyl and aryl substitutions. The introduction of fluorine-containing groups, such as the difluoromethyl moiety, emerged in the late 20th century as a response to the demand for metabolically stable bioactive molecules.

A pivotal advancement was reported in 2006 , when Petko et al. synthesized 1-(difluoromethyl)pyrazole via nucleophilic substitution reactions, demonstrating the feasibility of incorporating fluorine atoms into heterocyclic frameworks. Subsequent innovations, such as the 2023 patent CN117304112A , detailed a multi-step synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the role of halogenation and cyclization reactions in constructing complex pyrazole architectures. These methodologies laid the groundwork for the targeted synthesis of N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride, which combines steric bulk (butyl chain) with electronic modulation (difluoromethyl group) to optimize physicochemical properties.

Significance of Difluoromethyl and Pyrazole Motifs

The difluoromethyl group (-CF₂H) serves dual roles in medicinal chemistry: as a hydrogen bond donor to enhance target affinity and as a bioisostere for hydroxyl or thiol groups, improving metabolic stability. In N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride, this group increases lipophilicity (LogP ≈ 1.28), facilitating membrane permeability while retaining water solubility via the hydrochloride salt.

The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, enabling interactions with biological targets such as kinases and G-protein-coupled receptors. Comparative studies show that N-alkylation (e.g., butyl chain) at the 3-position augments binding selectivity by introducing steric constraints, as evidenced in analogs like 3-(sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine.

Table 2: Functional Contributions of Substituents in Pyrazole Derivatives

Substituent Role in Bioactivity Example Compound
Difluoromethyl (-CF₂H) Enhances metabolic stability 3-CF₂H-quinoxalin-2-ones
Butylamine (-NH-C₄H₉) Modulates lipophilicity N-Butyl-1-methyl-1H-pyrazol-3-amine
Hydrochloride salt Improves aqueous solubility N-Butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride

Properties

Molecular Formula

C8H14ClF2N3

Molecular Weight

225.67 g/mol

IUPAC Name

N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H13F2N3.ClH/c1-2-3-5-11-7-4-6-13(12-7)8(9)10;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H

InChI Key

PQLZWJHSDADEQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazole Intermediates

Grignard Exchange and Carboxylation

Grignard Reagent Selection

Adaptation for N-Butylamine Functionalization

Nucleophilic Substitution with Butylamine

To incorporate the N-butyl group, the carboxylic acid intermediate undergoes activation (e.g., via mixed anhydride or thionyl chloride) followed by nucleophilic substitution with n-butylamine. For example, reacting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with n-butylamine (1.2 eq) in dichloromethane at 25°C for 12 hours yields the corresponding amide. Subsequent reduction using lithium aluminum hydride (LAH) in tetrahydrofuran converts the amide to the amine.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride gas in diethyl ether to precipitate N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride. Recrystallization from ethanol-diethyl ether (1:3) enhances purity, with typical yields of 70–85%.

Alternative Ring-Closing Approaches

Orthoformate-Mediated Cyclization

A method inspired by the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates involves coupling alkyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride. For N-butyl derivatives, substituting methylhydrazine with n-butylhydrazine in a biphasic system (water-toluene) with sodium bicarbonate facilitates pyrazole ring closure. Reaction parameters include a pressure of 0.1–2 kg/cm² and pH 5–7, yielding 60–75% of the target compound.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Halogenation/Coupling Bromination → Diazotization → Grignard 64% >99.5% Avoids isomers; scalable
Orthoformate Cyclization Orthoformate coupling → Ring-closing 70% 98% Mild conditions; fewer steps

Challenges and Optimization Strategies

Isomer Formation

Traditional routes to difluoromethylpyrazoles often yield regioisomers due to ambident nucleophilicity. The halogenation-diazotization method circumvents this by fixing the substitution pattern early in the synthesis.

Solvent and Catalyst Selection

Using polar aprotic solvents (e.g., acetonitrile) with Cu₂O (0.05–0.10 eq) improves coupling efficiency in diazonium reactions. DBU (0.1 eq) enhances CO₂ solubility during carboxylation, reducing reaction times by 30%.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the pyrazole ring or substituents. Key findings include:

  • Bromine-mediated oxidation : Reacts with bromine (Br₂) in dichloromethane at 0–25°C to form brominated pyrazole derivatives. The reaction proceeds via electrophilic aromatic substitution, with bromine attacking the electron-rich positions of the pyrazole ring.

  • Oxidative functionalization : Under alkaline conditions with hydrogen peroxide (H₂O₂), the difluoromethyl group (-CF₂H) is oxidized to a carboxylate (-COO⁻) group, yielding N-butyl-1-carboxypyrazol-3-amine derivatives.

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)
Br₂ (1.2 eq)DCM, 0°C → 25°C, 4 h4-Bromo-N-butyl-1-(difluoromethyl)pyrazol-3-amine72
H₂O₂ (3 eq)NaOH (1M), 60°C, 12 hN-butyl-1-carboxypyrazol-3-amine58

Reduction Reactions

Reduction primarily targets the amine group or fluorine substituents:

  • Catalytic hydrogenation : Using H₂ gas (1 atm) and palladium on carbon (Pd/C) in ethanol at 25°C, the hydrochloride salt is reduced to the free amine form. This reaction preserves the pyrazole ring but modifies solubility.

  • Defluorination : Under high-pressure H₂ (5 atm) with Raney nickel, selective removal of one fluorine atom from the difluoromethyl group occurs, producing N-butyl-1-(fluoromethyl)pyrazol-3-amine.

Mechanistic Insight :
The difluoromethyl group’s electron-withdrawing nature stabilizes intermediates during reduction, directing selectivity toward the amine or fluorine sites.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

  • Halogen exchange : Reacts with sodium iodide (NaI) in acetone at reflux to replace fluorine atoms with iodine, forming N-butyl-1-(diiodomethyl)pyrazol-3-amine.

  • Amine alkylation : Treatment with methyl iodide (CH₃I) in THF/K₂CO₃ substitutes the butyl group with methyl, yielding 1-(difluoromethyl)-3-methylaminopyrazole.

Table 2: Substitution Reaction Outcomes

Substrate PositionReagentConditionsProductSelectivity
DifluoromethylNaI (2 eq)Acetone, reflux, 8 hN-butyl-1-(diiodomethyl)pyrazol-3-amine85%
Butyl groupCH₃I (1.5 eq)THF, K₂CO₃, 50°C, 6 h1-(difluoromethyl)-3-methylaminopyrazole63%

Acid-Base Reactions

As a hydrochloride salt, the compound displays pH-dependent behavior:

  • Deprotonation : In aqueous NaOH (pH >10), the amine group loses a proton, regenerating the free base. This reversibly alters solubility and reactivity .

  • Salt metathesis : Reacts with silver nitrate (AgNO₃) to form a silver complex, precipitating AgCl and releasing the free amine.

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : At temperatures >150°C, the compound undergoes pyrolysis, releasing HF gas and forming N-butylpyrazol-3-amine as a primary degradation product.

  • Photolytic cleavage : UV irradiation (254 nm) in methanol cleaves the C-N bond between the pyrazole and butyl group, yielding 1-(difluoromethyl)pyrazol-3-amine.

Comparative Reactivity with Analogues

Table 3: Reaction Rate Comparison (k, M⁻¹s⁻¹)

CompoundOxidation (Br₂)Reduction (H₂/Pd)Substitution (NaI)
N-butyl-1-(difluoromethyl)pyrazol-3-amine0.450.320.28
1-Methylpyrazol-3-amine0.180.150.12

The difluoromethyl group enhances electrophilic reactivity by 2.5× compared to methyl-substituted analogues.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various pathogens, making them valuable candidates for developing new antibiotics. For instance, studies have highlighted the effectiveness of related pyrazole compounds against resistant strains of bacteria and fungi, suggesting that this compound may share similar properties.

Anti-Tuberculosis Activity

This compound can also be investigated for its potential in treating tuberculosis. Pyrazole-based compounds have been reported to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In particular, structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the pyrazole ring can enhance potency against this pathogen . The compound's mechanism may involve interference with mycobacterial ATP synthase or other vital cellular processes.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. SAR studies typically focus on:

  • Substituent Variations : Exploring different functional groups attached to the pyrazole core can lead to enhanced biological activity and selectivity.
  • Potency Assessment : Determining the minimum inhibitory concentrations (MICs) against target pathogens helps in evaluating the compound's effectiveness.
Modification Effect on Activity Comments
Sulfonamide at C4Increased potencyEssential for activity against M. tuberculosis
Methylation at N1Decreased activitySuggests importance of NH group
Aromatic substitutionsVariable effectsRequires optimization for selectivity

Case Studies and Research Findings

Several case studies provide insights into the applications and efficacy of pyrazole derivatives similar to this compound:

Case Study: Anti-Tuberculosis Screening

A comprehensive screening campaign identified several pyrazole derivatives with promising anti-tuberculosis activity. The lead compound from this series demonstrated bactericidal effects with MIC values below 0.5 μM against replicating M. tuberculosis. Further optimization through SAR studies revealed critical pharmacophoric features necessary for maintaining activity against multidrug-resistant strains .

Case Study: CNS Penetration Optimization

Another study focused on improving central nervous system (CNS) penetration of pyrazole sulfonamides for treating human African trypanosomiasis (HAT). Modifications aimed at reducing polar surface area and enhancing lipophilicity resulted in compounds with significantly improved CNS exposure, highlighting the importance of chemical structure in therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-butyl-1-(difluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Features :

  • The difluoromethyl group (CF₂H) introduces electronegativity and metabolic stability .
  • The N-butyl chain may influence lipophilicity and membrane permeability.

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazol-3-amine Hydrochlorides

The following table compares N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-butyl-1-(difluoromethyl)pyrazol-3-amine;HCl C₉H₁₄ClF₂N₃ ~227.68 N-butyl, 1-(difluoromethyl) Derived from
N,1-Dimethyl-1H-pyrazol-3-amine hydrochloride C₅H₁₀ClN₃ 147.61 N-methyl, 1-methyl
1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride C₄H₆ClF₂N₃ 169.56 1-(difluoromethyl), unsubstituted amine
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;HCl C₁₀H₁₄ClF₂N₅ 277.70 1-ethylpyrazole, N-ethyl linkage

Key Structural and Functional Differences

Substituent Effects: N-butyl vs. Smaller Alkyl Chains: The N-butyl group in the target compound increases lipophilicity compared to N-methyl (147.61 g/mol, ) or unsubstituted amines (169.56 g/mol, ). This may enhance tissue penetration but reduce aqueous solubility. Difluoromethyl Group: The CF₂H group in the target compound and others (e.g., ) improves metabolic stability and bioavailability compared to non-fluorinated analogues due to reduced basicity of adjacent amines and resistance to oxidative metabolism .

Synthetic Complexity :

  • The synthesis of N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride likely involves multi-step reactions, similar to the copper-catalyzed coupling described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% yield, ).
  • In contrast, simpler analogues like N,1-dimethyl-1H-pyrazol-3-amine hydrochloride may require fewer steps, as seen in direct alkylation protocols .

Biological Implications: Fluorinated pyrazoles (e.g., ) are often prioritized in drug discovery due to their enhanced binding affinity and pharmacokinetic profiles. For instance, the difluoromethyl group in the target compound could improve target engagement compared to non-fluorinated variants.

Physicochemical and Pharmacokinetic Considerations

  • Acid-Base Properties : The hydrochloride salt ensures protonation of the amine, enhancing solubility in physiological conditions .
  • Metabolic Stability : Fluorine’s electron-withdrawing effects reduce cytochrome P450-mediated metabolism, extending half-life .

Biological Activity

N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

This compound is a pyrazole derivative characterized by a difluoromethyl group, which enhances its biological activity. The structure can be represented as follows:

C8H10ClF2N3\text{C}_{8}\text{H}_{10}\text{ClF}_{2}\text{N}_{3}

This compound's unique structural features allow it to interact with specific biological targets, influencing various cellular processes.

The biological activity of this compound is primarily attributed to its interaction with molecular receptors and enzymes. Notably, it may act as an inhibitor or modulator of nicotinic acetylcholine receptors, which are crucial in neurotransmission pathways. This interaction can lead to significant physiological effects, including alterations in synaptic transmission and potential therapeutic outcomes in neurological disorders.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-butyl-1-(difluoromethyl)pyrazol-3-amine have shown effectiveness against various phytopathogenic fungi, including Botrytis cinerea and Alternaria solani. In vitro assays indicate that these compounds can inhibit mycelial growth effectively .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameTarget PathogenInhibition (%)Reference
7aBotrytis cinerea85%
9mAlternaria solani90%
N-butyl...Various fungiModerate

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. Studies have shown that derivatives containing the difluoromethyl group enhance activity against malaria parasites, specifically targeting dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .

Table 2: Antiparasitic Efficacy of Pyrazole Derivatives

Compound NameTarget ParasiteEC50 (μM)Reference
1P. falciparum0.008
10kP. vivax0.025

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives:

  • Antifungal Efficacy : A study on novel pyrazole carboxamides found that certain derivatives exhibited superior antifungal activity compared to traditional fungicides like boscalid. The mechanism was linked to their ability to disrupt fungal cell membranes .
  • Antiparasitic Mechanism : Research indicated that the inclusion of the difluoromethyl group significantly improved the antiparasitic activity of pyrazole derivatives against malaria, demonstrating a clear correlation between structural modifications and biological efficacy .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between these compounds and their biological targets, providing insights into their mode of action at the molecular level .

Q & A

Q. What are the key synthetic pathways for N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride?

The synthesis typically involves multi-step processes starting with pyrazole core functionalization. For example, pyrazole derivatives are often synthesized via condensation reactions, followed by alkylation or amination steps. The difluoromethyl group may be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or via direct substitution of hydroxyl groups with fluorine donors . Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol or dichloromethane .

Q. How can researchers confirm the structural integrity of N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride?

Structural characterization relies on a combination of techniques:

  • NMR : 1^1H and 19^{19}F NMR to verify the presence of the difluoromethyl group (-CF2_2H) and butyl chain.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C8_8H14_{14}ClF2_2N3_3 requires 231.08 g/mol) .
  • X-ray crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .

Q. What role does the difluoromethyl group play in the compound's physicochemical properties?

The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. Fluorine’s inductive effects also improve membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride?

  • Temperature control : Fluorination reactions often require low temperatures (-20°C to 0°C) to minimize side reactions.
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in pyrazole functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates . A recent study reported a 32.8% yield improvement by using 1-ethylcarbodiimide hydrochloride (EDC) as a coupling agent in related pyrazole syntheses .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Docking studies : Tools like AutoDock Vina can model interactions with enzymes or receptors, leveraging the difluoromethyl group’s stereoelectronic effects .
  • Molecular dynamics (MD) simulations : To assess conformational stability in aqueous environments, particularly the hydrochloride salt’s solubility .
  • DFT calculations : For analyzing charge distribution and frontier molecular orbitals to predict reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Control experiments : Include fluorine-free analogs to isolate the difluoromethyl group’s contribution to bioactivity .

Q. What strategies mitigate hydrolysis of the hydrochloride salt during in vitro studies?

  • Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize acid-catalyzed degradation.
  • Lyophilization : Store the compound as a lyophilized powder to prevent moisture-induced hydrolysis .
  • Stability assays : Monitor degradation via HPLC under varying temperatures (4°C, 25°C, 37°C) to identify optimal storage conditions .

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